molecular formula C5H8F5N B2403541 (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine CAS No. 2248175-22-4

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine

Cat. No.: B2403541
CAS No.: 2248175-22-4
M. Wt: 177.118
InChI Key: ANSYCUJPQURTBT-VKHMYHEASA-N
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Description

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it of interest in various fields of research and industry. This compound is characterized by its chiral center at the second carbon, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 2-methylbutan-1-amine using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into less fluorinated amines.

    Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under appropriate conditions.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Less fluorinated amines.

    Substitution: Compounds with different functional groups replacing fluorine atoms.

Scientific Research Applications

(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds can impart desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine exerts its effects depends on its interactions with molecular targets. The fluorine atoms can influence the compound’s electronic properties, making it a strong electrophile or nucleophile in various reactions. The chiral center can also play a role in its binding affinity and specificity towards biological targets, potentially affecting enzyme activity or receptor interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: Contains a carboxylic acid group instead of an amine.

    (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-thiol: Features a thiol group in place of the amine.

Uniqueness

The unique combination of fluorine atoms and an amine group in (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine makes it particularly interesting for applications requiring strong electron-withdrawing effects and specific interactions with biological molecules. Its chiral center adds another layer of complexity, potentially leading to enantioselective reactions and interactions.

Properties

IUPAC Name

(2S)-3,3,4,4,4-pentafluoro-2-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F5N/c1-3(2-11)4(6,7)5(8,9)10/h3H,2,11H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYCUJPQURTBT-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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